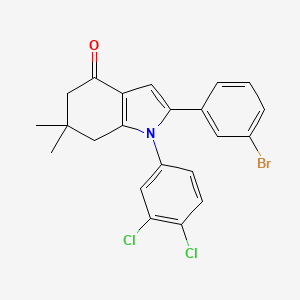
2-(3-Bromophenyl)-1-(3,4-dichlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-1-(3,4-dichlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one, or 2-BP-3,4-DCP-6,6-DM-5,7-DIH, is a compound of interest due to its potential biological and medicinal applications. This compound has been studied extensively in the laboratory, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications. In
Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(3-Bromophenyl)-1-(3,4-dichlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is related to a class of compounds that have been studied for various chemical properties and synthesis methods. For example, research on similar bromophenyl and chlorophenyl compounds has led to insights into their structural characteristics and potential for forming dimers via intermolecular hydrogen bonds, showcasing their relevance in crystallography and molecular design (Yamin & Mardi, 2003).
Antifungal and Antimicrobial Activities
Compounds with halogenated phenyl groups have been investigated for their antifungal and antimicrobial properties. For instance, 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones exhibit broad-spectrum in vitro activity against pathogenic yeasts and molds, highlighting their potential as novel antifungal agents (Buchta et al., 2004).
Inhibitory Properties on Enzymes
The inhibitory effect of bromophenol derivatives on human cytosolic carbonic anhydrase II highlights the potential therapeutic applications of these compounds in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Synthetic Applications
Synthesis and characterization of compounds with similar structural features have contributed to the development of new materials and catalysts for polymerization, showcasing the versatility and applicability of these compounds in materials science (Schmid et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-bromophenyl)-1-(3,4-dichlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrCl2NO/c1-22(2)11-20-16(21(27)12-22)10-19(13-4-3-5-14(23)8-13)26(20)15-6-7-17(24)18(25)9-15/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCKDNVAAQPUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

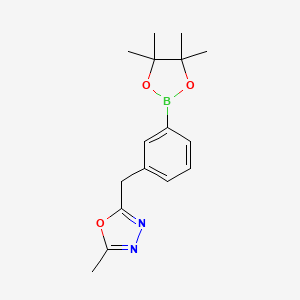
![Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2934152.png)
![3-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2934153.png)
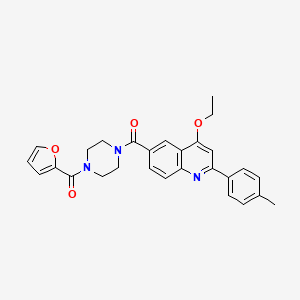
![2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934158.png)
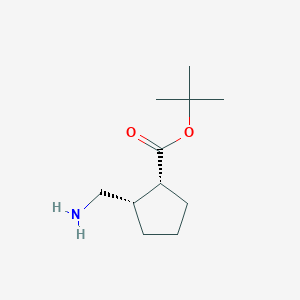
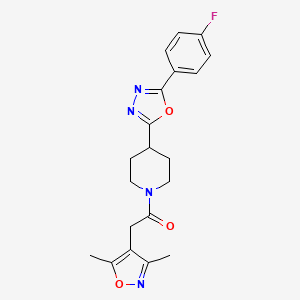

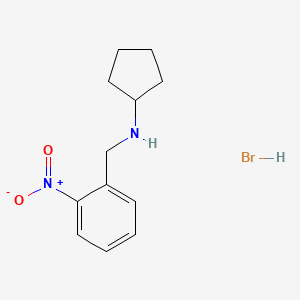

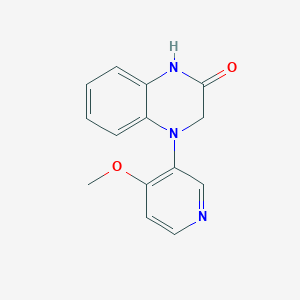
![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934171.png)
![3-(3-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2934173.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide](/img/structure/B2934174.png)